molecular formula C5H9NO4 B140079 DL-Glutamic acid CAS No. 617-65-2

DL-Glutamic acid

Cat. No.: B140079
CAS No.: 617-65-2
M. Wt: 147.13 g/mol
InChI Key: WHUUTDBJXJRKMK-VKHMYHEASA-N
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Description

Glutamic acid is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins. It is a non-essential nutrient for humans, meaning that the human body can synthesize enough for its use. Glutamic acid is also the most abundant excitatory neurotransmitter in the vertebrate nervous system and serves as the precursor for the synthesis of the inhibitory gamma-aminobutyric acid in GABAergic neurons .

Scientific Research Applications

Glutamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various compounds.

    Biology: It plays a crucial role in cellular metabolism and neurotransmission.

    Medicine: Glutamic acid is used in the treatment of conditions like hypochlorhydria and achlorhydria. It is also used in parenteral nutrition solutions.

Mechanism of Action

Target of Action

DL-Glutamic acid, a fundamental metabolite, plays a vital role in the biosynthesis of nucleic acids and proteins . It primarily targets glutamate receptors , including kainate, NMDA, AMPA, and metabotropic glutamatergic receptors . These receptors are crucial for various physiological processes, including neurotransmission and metabolic regulation .

Mode of Action

This compound interacts with its targets, the glutamate receptors, in a specific manner. It acts as an agonist at these receptors, meaning it binds to these receptors and activates them . This activation leads to various downstream effects, such as the initiation of signal transduction pathways and the modulation of cellular activities .

Biochemical Pathways

This compound is involved in several biochemical pathways. It serves as a precursor molecule for the synthesis of various metabolites, including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, and L-γ-glutamyl-L-cysteine . It is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . Furthermore, it also serves as a precursor for the biosynthesis of amino acids such as L-proline and L-arginine .

Result of Action

The activation of glutamate receptors by this compound leads to various molecular and cellular effects. For instance, it can modulate neurotransmission in the central nervous system, influence protein synthesis, and regulate cellular metabolism . Moreover, this compound’s role as a precursor for the synthesis of other metabolites contributes to various physiological processes, including energy production, immune function, and stress responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of high salt concentration, a key feature of its natural environment, the human skin, can affect its action . Furthermore, the physiological environment, including pH, temperature, and the presence of other metabolites, can also influence the action of this compound.

Safety and Hazards

DL-Glutamic acid should be handled with care. Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance .

Biochemical Analysis

Biochemical Properties

DL-Glutamic acid interacts with a variety of enzymes, proteins, and other biomolecules. The terahertz (THz) absorption spectra of this compound and its monohydrate at 0.5–3.0 THz have been measured, revealing that the THz characteristic peaks of these two amino acids are obviously different from each other . The THz characteristic peaks (<2.80 THz) of this compound and its monohydrate come from the intermolecular interactions, and the other absorption peaks result from the combination of intermolecular and intramolecular interactions .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also an important neurotransmitter that plays a key role in long-term potentiation and is important for learning and memory .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The precise mechanisms of these interactions are complex and involve a variety of biochemical processes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. These effects include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex and involve a variety of biochemical processes . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutamic acid can be synthesized through various methods. One common method involves the hydrolysis of proteins, such as gluten, which yields glutamic acid. Another method involves the fermentation process using microorganisms like Corynebacterium glutamicum. The key precursor in this process is α-ketoglutarate, which is formed in the tricarboxylic acid cycle and then converted into L-glutamic acid through reductive amination with free ammonium ions .

Industrial Production Methods

Industrial production of glutamic acid is primarily achieved through microbial fermentation. This process involves the use of glucose or other carbohydrates as a carbon source, and ammonium salts as a nitrogen source. The fermentation conditions, such as pH, temperature, and oxygen supply, are optimized to maximize the yield of glutamic acid. The production can be enhanced by increasing the permeability of the microbial cells through the addition of substances like penicillin or fatty acid derivatives .

Chemical Reactions Analysis

Types of Reactions

Glutamic acid undergoes various chemical reactions, including:

    Oxidation: Glutamic acid can be oxidized to form α-ketoglutarate.

    Reduction: It can be reduced to form glutamate.

    Substitution: The amino group of glutamic acid can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides can be used for substitution reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Glutamine: An amino acid with a side chain similar to that of glutamic acid, but with an amide group instead of a carboxylic acid group.

    Aspartic Acid: Another amino acid with a similar structure but with one less methylene group in its side chain.

Uniqueness

Glutamic acid is unique due to its dual role as both a building block of proteins and a neurotransmitter. Its ability to act as a precursor for gamma-aminobutyric acid synthesis also sets it apart from other amino acids .

Properties

IUPAC Name

(2S)-2-aminopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Record name GLUTAMIC ACID
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Record name glutamic acid
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Related CAS

25513-46-6, Array
Record name Poly(L-glutamic acid)
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Record name Glutamic Acid [USAN:INN]
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DSSTOX Substance ID

DTXSID5020659
Record name L-Glutamic acid
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Molecular Weight

147.13 g/mol
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Physical Description

Liquid, White crystals or crystalline powder, Solid; [Merck Index] Colorless or white solid; [JECFA], Solid, White free-flowing, crystalline powder; Yeasty, bread-like aroma
Record name L-Glutamic acid
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Record name GLUTAMIC ACID
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Boiling Point

Sublimes at 175 °C
Record name GLUTAMIC ACID
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Solubility

Sparingly soluble in water; practically insoluble in ethanol or ether, In water, 8570 mg/L at 25 °C, Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents., 8.57 mg/mL, Slight soluble in water and ether, Insoluble (in ethanol)
Record name Glutamic acid
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Density

1.538 g/cu cm at 20 °C
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Vapor Pressure

Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/, <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve))
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Mechanism of Action

Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis. It is conjectured that glutamate is involved in cognitive functions like learning and memory in the brain, though excessive amounts may cause neuronal damage associated in diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. Also, the drug phencyclidine (more commonly known as PCP) antagonizes glutamate at the NMDA receptor, causing behavior reminiscent of schizophrenia. Glutamate in action is extremely difficult to study due to its transient nature.
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Color/Form

Orthorhombic plates from dilute alcohol

CAS No.

56-86-0
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Melting Point

213 °C (OECD Guideline 102 (Melting point / Melting Range))
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Synthesis routes and methods

Procedure details

An excipients solution is prepared according to a protocol similar to that of Preparation 3 using 0.02 g of methionine, 0.96 g of sucrose and 9.01 g of water for injection (WFI). 8.42 g of the previous excipients solution were added to 9.66 g of water for injection (WFI) and to 7.31 g of polymer P2 solution (46.7 mg/mL polymer P2 solution) obtained by the method described in Preparation 7. This solution was gently stiffed for at least 15 min at room temperature.
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
sucrose
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
9.01 g
Type
solvent
Reaction Step One
[Compound]
Name
previous excipients solution
Quantity
8.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
polymer P2
Quantity
7.31 g
Type
reactant
Reaction Step Two
Name
Quantity
9.66 g
Type
solvent
Reaction Step Two
Name
Poly(Glutamic Acid)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Glutamic acid
Reactant of Route 2
DL-Glutamic acid
Reactant of Route 3
DL-Glutamic acid
Reactant of Route 4
DL-Glutamic acid
Reactant of Route 5
DL-Glutamic acid
Reactant of Route 6
DL-Glutamic acid
Customer
Q & A

A: DL-Glutamic acid, a racemic mixture of L- and D-glutamic acid, has the molecular formula C5H9NO4. Its molecular weight is 147.13 g/mol. Spectroscopically, it can be characterized using infrared (IR) spectroscopy. Importantly, this compound exhibits polymorphism, meaning it can exist in different crystalline forms, each with unique IR spectra. []

A: this compound's performance and applications hinge on its material compatibility and stability across different conditions. For instance, research has explored its use in self-assembled monolayers (SAMs) to control the polymorphism of chiral crystals. [] The stability of these SAMs under specific conditions dictates their effectiveness in controlling crystal formation. Additionally, the stability of this compound in aqueous solutions at various pH levels influences its use in biological systems and drug delivery applications. [, ]

A: While this compound itself isn't widely recognized for its direct catalytic properties, its derivatives, such as poly-γ-DL-glutamic acid (PGA), exhibit interesting characteristics. PGA produced by Bacillus subtilis is involved in the regulation of the bacterium's multicellular development. Studies indicate that the absence of PGA in B. subtilis leads to changes in the abundance of specific proteins, ultimately impacting biofilm formation and swarming motility. []

A: Density Functional Theory (DFT) calculations have been employed to predict the optical modes of this compound and its monohydrate in the terahertz (THz) region. These calculations aid in understanding the origins of characteristic absorption peaks observed in THz time-domain spectroscopy (THz-TDS) experiments. Such studies contribute to the qualitative and quantitative analysis of this compound and its monohydrate. []

A: The stability of this compound is crucial for its various applications. For instance, in drug development, strategies to improve the stability and solubility of this compound-based compounds are essential. Researchers have investigated the influence of different factors, including pH, solvents, temperature, and reaction time, on the racemization of L-glutamic acid to this compound. [] Understanding these factors aids in developing stable formulations of this compound.

ANone: While the provided research doesn't explicitly address SHE regulations for this compound, it's crucial to acknowledge that any chemical substance utilized in research or industrial settings necessitates responsible handling and adherence to relevant safety guidelines. Researchers and manufacturers must prioritize safe practices and comply with established regulations to minimize potential risks to human health and the environment.

A: Research on this compound and its derivatives has a rich history, with milestones marking significant discoveries and applications. Early work focused on understanding its role as an amino acid and its involvement in biological processes. For instance, studies explored the uptake of radioactive amino acids, including this compound, by germinating and dormant spores of Bacillus licheniformis. [] These early investigations laid the foundation for understanding amino acid metabolism and utilization in microorganisms.

A: Research on this compound benefits from cross-disciplinary collaborations, bridging fields like chemistry, biology, materials science, and nanotechnology. For instance, its use in self-assembled monolayers (SAMs) for controlling crystal polymorphism exemplifies a synergy between chemistry and materials science. [] Similarly, investigating its role in bacterial virulence requires expertise in microbiology, immunology, and potentially drug development.

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